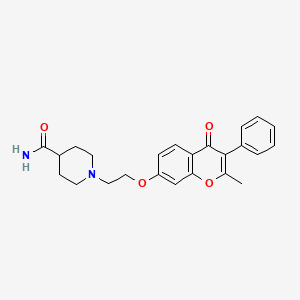

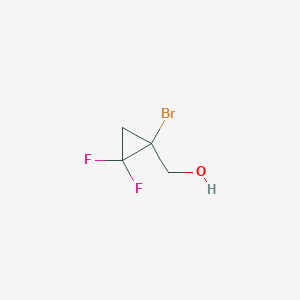

![molecular formula C17H14ClFN2O3 B2474911 2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide CAS No. 1281147-03-2](/img/structure/B2474911.png)

2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an organic molecule that contains several functional groups, including a chloro-fluorophenoxy group, a cyano group, and a methoxyphenyl group. These groups suggest that the compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. This could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the cyano group might undergo reactions with nucleophiles, and the chloro-fluorophenoxy group might be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in different solvents, and its reactivity with other chemicals .Applications De Recherche Scientifique

Comparative Metabolism in Liver Microsomes

Research on chloroacetamide herbicides, which are structurally related to 2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide, has revealed insights into their metabolism in human and rat liver microsomes. Studies have identified the metabolic pathways and the roles of specific cytochrome P450 isoforms in the biotransformation of these compounds. The research has implications for understanding the hepatotoxicity and environmental persistence of these herbicides (Coleman et al., 2000).

Photoreactions of Drug Compounds

Flutamide, a drug with a similar aromatic and halogenated structure, undergoes photodegradation, producing various photoproducts in different solvents. This research contributes to our understanding of the stability and environmental fate of halogenated aromatic compounds, including potential degradation pathways and the formation of potentially toxic metabolites (Watanabe et al., 2015).

Synthesis and Characterization

The synthesis and characterization of novel acetamide derivatives provide insights into the chemical behavior, potential applications, and synthesis pathways of acetamide compounds. This research is fundamental for developing new chemicals with potential applications in various industries, including pharmaceuticals, agriculture, and materials science (Yang Man-li, 2008).

Radioligand Development for Peripheral Benzodiazepine Receptor

The development of radioligands based on acetamide derivatives for peripheral benzodiazepine receptors (PBR) illustrates the pharmacological applications of these compounds. These studies involve synthesizing and evaluating radioligands for their potential in brain imaging and neurological research, contributing to our understanding of neuroinflammation and neurodegenerative diseases (Zhang et al., 2003).

Anaerobic Biodegradation of Chloroacetamide Herbicides

Investigations into the anaerobic biodegradation of chloroacetamide herbicides, including acetochlor, provide valuable information on the environmental fate of these compounds. Understanding the degradation pathways and the microorganisms involved offers insights into reducing environmental contamination and developing bioremediation strategies (Liu et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with voltage-gated na+ channels , which play important roles in establishing pathological neuronal hyperexcitability associated with chronic pain in humans .

Mode of Action

For instance, it may bind to voltage-gated Na+ channels and modulate their activity, thereby affecting neuronal excitability .

Biochemical Pathways

Given its potential interaction with voltage-gated na+ channels , it may influence pathways related to neuronal signaling and pain perception.

Result of Action

If it indeed modulates voltage-gated na+ channels , it could potentially alter neuronal excitability and influence pain perception.

Orientations Futures

Propriétés

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)-N-[cyano-(2-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O3/c1-23-15-5-3-2-4-12(15)14(9-20)21-17(22)10-24-16-7-6-11(19)8-13(16)18/h2-8,14H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYWYESWWKLQEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C#N)NC(=O)COC2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2474831.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2474832.png)

![4-[(2-Thienylcarbonyl)amino]benzoic acid](/img/structure/B2474839.png)

![N-[(3-methoxyphenyl)methyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2474841.png)